Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate
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Overview
Description
Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate is a chemical compound with the molecular formula C17H16Cl2N4O5S2.Na. It is known for its complex structure, which includes an indole ring, azo linkage, and sulphonyl groups. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate involves multiple stepsThe final step involves the sulphonation of the compound to introduce the sulphonyl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring and sulphonyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for various industrial applications .
Mechanism of Action
The mechanism of action of Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activities and leading to various biological effects. The azo linkage and sulphonyl groups play crucial roles in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate: Known for its unique combination of indole, azo, and sulphonyl groups.
N-arylsulfonyl-3-acetylindole: Similar in structure but lacks the azo linkage.
Indole derivatives: Various indole derivatives with different functional groups and biological activities
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
68959-19-3 |
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Molecular Formula |
C17H15Cl2N4NaO5S2 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
sodium;2-[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylamino]ethanesulfonate |
InChI |
InChI=1S/C17H16Cl2N4O5S2.Na/c1-10-17(11-4-2-3-5-14(11)21-10)23-22-15-8-13(19)16(9-12(15)18)30(27,28)20-6-7-29(24,25)26;/h2-5,8-9,20-21H,6-7H2,1H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
DFHVDLZDWDDGFQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)NCCS(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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